molecular formula C4H7N3OS B13120246 4-((Aminooxy)methyl)thiazol-2-amine

4-((Aminooxy)methyl)thiazol-2-amine

Cat. No.: B13120246
M. Wt: 145.19 g/mol
InChI Key: DEDTXRUPCFIUAD-UHFFFAOYSA-N
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Description

4-((Aminooxy)methyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Aminooxy)methyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with aminooxy compounds. One common method is the condensation of 2-aminothiazole with an aminooxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-((Aminooxy)methyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

4-((Aminooxy)methyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((Aminooxy)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Aminooxy)methyl)thiazol-2-amine is unique due to its specific functional groups, which confer distinct reactivity and biological activities. Its aminooxy group allows for unique interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

O-[(2-amino-1,3-thiazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C4H7N3OS/c5-4-7-3(1-8-6)2-9-4/h2H,1,6H2,(H2,5,7)

InChI Key

DEDTXRUPCFIUAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CON

Origin of Product

United States

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